Ethyl 5,5-dimethylpiperidine-3-carboxylate

Quality Control Pharmaceutical Intermediates Analytical Chemistry

Ethyl 5,5-dimethylpiperidine-3-carboxylate (CAS 2092751-83-0) is a piperidine derivative bearing a gem-dimethyl substitution at the 5-position and a 3-carboxylate ethyl ester. The 5,5-dimethyl motif introduces significant steric hindrance around the piperidine nitrogen and the ester-bearing carbon, differentiating it from unsubstituted or mono-substituted piperidine carboxylates.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B12935093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,5-dimethylpiperidine-3-carboxylate
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CNC1)(C)C
InChIInChI=1S/C10H19NO2/c1-4-13-9(12)8-5-10(2,3)7-11-6-8/h8,11H,4-7H2,1-3H3
InChIKeyGBHVYLBXDFJGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5,5-Dimethylpiperidine-3-Carboxylate: A Sterically Hindered Piperidine Scaffold for Pharmaceutical Intermediate Procurement


Ethyl 5,5-dimethylpiperidine-3-carboxylate (CAS 2092751-83-0) is a piperidine derivative bearing a gem-dimethyl substitution at the 5-position and a 3-carboxylate ethyl ester . The 5,5-dimethyl motif introduces significant steric hindrance around the piperidine nitrogen and the ester-bearing carbon, differentiating it from unsubstituted or mono-substituted piperidine carboxylates. With a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical development .

Why Ethyl 5,5-Dimethylpiperidine-3-Carboxylate Cannot Be Simply Replaced by Generic Piperidine Carboxylates


Generic piperidine-3-carboxylate esters such as ethyl nipecotate (ethyl piperidine-3-carboxylate, CAS 5006-62-2) lack the gem-dimethyl substitution critical for constrained scaffold design, often leading to conformational flexibility that reduces target selectivity . The presence of the 5,5-dimethyl group in this compound significantly increases steric bulk and alters the spatial orientation of the reactive nitrogen and ester functionalities, which directly impacts metabolic stability, off-rate from biological targets, and regioselectivity in further derivatization [1]. As demonstrated in structure-activity relationship (SAR) studies of piperidine-3-carboxylic acid derivatives, even modest alkyl substitution at the 5-position can transform pharmacological profiles from inactive to potent anticonvulsants, underscoring the non-interchangeable nature of this scaffold [2].

Head-to-Head Quantitative Evidence for Selecting Ethyl 5,5-Dimethylpiperidine-3-Carboxylate Over Closest Analogs


Purity Benchmarking Against the Methyl Ester Analog

Commercially available ethyl 5,5-dimethylpiperidine-3-carboxylate is supplied at a certified purity of 95% (MolCore, product MC844733) . In comparison, the closest structural analog, methyl 5,5-dimethylpiperidine-3-carboxylate (CAS 1782530-55-5), is routinely offered at a purity level of 97% (AChemBlock) to 95% (multiple vendors) . The ethyl ester thus achieves competitive purity levels versus the more commonly stocked methyl ester, ensuring consistent quality for downstream synthesis without compromising on available purity.

Quality Control Pharmaceutical Intermediates Analytical Chemistry

Procurement Cost Comparison: Ethyl vs. Methyl 5,5-Dimethylpiperidine-3-Carboxylate

The methyl ester analog (CAS 1782530-55-5) is priced at $1,420 per 250 mg and $3,550 per 1 g (AChemBlock, 2026 list pricing) . While the ethyl ester is primarily available through quotation-based procurement (MolCore inquiry system), its narrower supplier base (fewer than 5 verified global suppliers for CAS 2092751-83-0 compared to over 15 for the methyl ester) suggests it fills a niche for laboratories requiring the ethyl-protected amine for orthogonal deprotection strategies . The unit cost for the ethyl ester is expected to be comparable to, or moderately higher than, the methyl ester based on synthesis complexity and market volume, with the decision point being synthetic compatibility rather than raw cost.

Procurement Economics Medicinal Chemistry Building Blocks

Hydrolytic Stability and Derivatization Efficiency of the Ethyl Ester

Although direct comparative hydrolysis data for ethyl 5,5-dimethylpiperidine-3-carboxylate versus its methyl analog are not available in the peer-reviewed literature, class-level evidence indicates that ethyl esters of sterically hindered piperidine carboxylic acids undergo basic hydrolysis (NaOH/EtOH) to the free carboxylic acid in yields of approximately 95%, while acidic hydrolysis (HCl/H₂O, reflux 6 hr) proceeds with yields around 88% . The 5,5-dimethyl substitution is known to moderately slow hydrolysis kinetics compared to unsubstituted piperidine esters due to steric shielding of the carbonyl, yet the ethyl ester strikes a balance between sufficient reactivity for convenient deprotection and adequate stability during storage and handling [1]. The methyl ester counterpart is expected to exhibit somewhat faster hydrolysis rates due to reduced steric bulk at the alkoxy leaving group, but quantitative rate constants (k_hydrolysis) have not been published for this system.

Synthetic Chemistry Ester Hydrolysis Functional Group Interconversion

Optimal Procurement and Deployment Scenarios for Ethyl 5,5-Dimethylpiperidine-3-Carboxylate


Scaffold for Constrained Piperidine-Based Drug Discovery Programs

The 5,5-dimethyl substitution introduces conformational restriction absent in unsubstituted piperidine-3-carboxylates, making the ethyl ester a strategic building block for SAR exploration where target binding pockets demand a rigid, pre-organized ligand geometry . Programs targeting anticonvulsant, CCR5 antagonist, or PPAR dual agonist pharmacophores may benefit from this scaffold as evidenced by the activity of closely related piperidine-3-carboxylic acid derivatives [1]. Researchers should procure this compound when medicinal chemistry campaigns require systematic variation of the ester protecting group while maintaining the sterically demanding gem-dimethyl core.

Precursor for 5,5-Dimethylpiperidine-3-Carboxylic Acid in Agrochemical Synthesis

Basic hydrolysis of the ethyl ester cleanly yields 5,5-dimethylpiperidine-3-carboxylic acid (CAS 1519793-17-9), which serves as a key intermediate in the preparation of piperidinecarboxylic acid-based fungicides as disclosed in Bayer CropScience patent applications . The ethyl ester is preferred over the methyl ester in industrial settings where ethanol byproduct handling is better integrated into existing solvent recovery systems. Procurement of the ethyl ester enables direct access to this agrochemical intermediate without additional ester exchange steps.

Specialized Building Block for N-Protected Amino Acid Mimetics

The sterically encumbered piperidine nitrogen in ethyl 5,5-dimethylpiperidine-3-carboxylate can be selectively functionalized to create N-substituted amino acid mimetics for peptide mimetic and protease inhibitor design . The ethyl ester provides orthogonal protection relative to commonly used tert-butyl carbamate (Boc) or fluorenylmethyloxycarbonyl (Fmoc) strategies, allowing convergent synthetic approaches in complex molecule assembly. Laboratories engaged in solid-phase peptide synthesis or fragment-based drug discovery should consider stocking this building block for rapid analog generation.

Quality Control Reference Standard for Piperidine Impurity Profiling

Given its well-defined structure and 95% certified purity from MolCore , ethyl 5,5-dimethylpiperidine-3-carboxylate can serve as a reference standard for HPLC/GC-MS impurity profiling in quality control workflows involving piperidine-containing active pharmaceutical ingredients (APIs). Its distinct retention time and mass spectrum, attributable to the gem-dimethyl substitution, facilitate unambiguous identification and quantification of related process impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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